2-Chloro-4-(difluoromethoxy)benzo[d]oxazole
Description
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at position 2 and a difluoromethoxy group at position 4. The benzo[d]oxazole scaffold is a bicyclic structure comprising a benzene ring fused to an oxazole ring, which confers unique electronic and steric properties. The chlorine substituent at position 2 and the difluoromethoxy group at position 4 likely influence the compound’s reactivity, solubility, and biological or material science applications.
Synthetic routes for analogous benzo[d]oxazole derivatives often involve condensation reactions between 2-aminophenol derivatives and carbonyl-containing reagents under acidic or oxidative conditions . For example, the synthesis of fluorinated benzoxazoles (e.g., fluorosulfate derivatives) employs halogenation and nucleophilic substitution steps .
Properties
Molecular Formula |
C8H4ClF2NO2 |
|---|---|
Molecular Weight |
219.57 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO2/c9-7-12-6-4(13-7)2-1-3-5(6)14-8(10)11/h1-3,8H |
InChI Key |
PJGHQQQRLIMJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-chloro-4-(difluoromethoxy)benzoic acid with appropriate reagents to form the oxazole ring. One common method involves the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparison of Benzo[d]oxazole Derivatives
Key Research Findings
Substituent Position Dictates Bioactivity : Chlorine at position 5 reduces activity compared to position 2, highlighting the importance of regiochemistry .
Fluorine Enhances Stability : Difluoromethoxy groups improve pharmacokinetic profiles by resisting enzymatic cleavage .
Thiol vs. Chlorine : Thiol-substituted benzoxazoles (e.g., 4-Chlorobenzo[d]oxazole-2-thiol) show divergent applications, favoring antioxidant over antiproliferative roles .
Material Science Utility : Electron-withdrawing groups (e.g., fluorosulfate) optimize benzoxazoles for TADF in OLEDs, whereas alkyl groups tailor lipophilicity for drug delivery .
Biological Activity
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a chloro group and a difluoromethoxy substituent on a benzo[d]oxazole ring, contributing to its reactivity and possible therapeutic applications.
- Molecular Formula : C8H4ClF2NO2
- Molecular Weight : Approximately 247.58 g/mol
The presence of the difluoromethoxy group may enhance the compound's binding affinity and selectivity for biological targets, which is crucial for its potential role in drug development.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly against enzymes and receptors involved in disease mechanisms. The compound's carbonyl chloride group allows it to form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or modifying protein functions.
Table 1: Biological Activities of this compound
Antiproliferative Activity
A study investigated the antiproliferative effects of compounds structurally similar to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential application in cancer therapy. For instance, compounds with halogen substituents showed enhanced activity compared to those with methoxy groups, highlighting the influence of structural modifications on biological efficacy .
Tyrosinase Inhibition
Another study focused on the tyrosinase inhibitory activity of compounds related to this compound. The findings revealed that specific derivatives demonstrated potent inhibition of tyrosinase, which is crucial for melanin production. The most effective compounds had IC50 values significantly lower than standard inhibitors like kojic acid, suggesting their potential as skin-whitening agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the presence of halogen atoms enhances biological activity. The difluoromethoxy group improves lipophilicity and may facilitate better interactions with biological targets. This relationship is critical for designing more effective analogs with improved pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
